REACTION_CXSMILES
|
[F:1][C:2]1[CH:33]=[CH:32][C:5]([C:6]([N:8]([CH3:31])[CH:9]2[CH2:14][CH2:13][N:12]([C:15]3[C:24]4[C:19](=[CH:20][CH:21]=[CH:22][CH:23]=4)[C:18]([C:25]4[N:29]([CH3:30])[N:28]=[CH:27][CH:26]=4)=[N:17][N:16]=3)[CH2:11][CH2:10]2)=[O:7])=[C:4]([C:34]([F:37])([F:36])[F:35])[CH:3]=1.[ClH:38].C(OCC)C>ClCCl>[ClH:38].[F:1][C:2]1[CH:33]=[CH:32][C:5]([C:6]([N:8]([CH3:31])[CH:9]2[CH2:14][CH2:13][N:12]([C:15]3[C:24]4[C:19](=[CH:20][CH:21]=[CH:22][CH:23]=4)[C:18]([C:25]4[N:29]([CH3:30])[N:28]=[CH:27][CH:26]=4)=[N:17][N:16]=3)[CH2:11][CH2:10]2)=[O:7])=[C:4]([C:34]([F:36])([F:37])[F:35])[CH:3]=1 |f:4.5|
|
Name
|
|
Quantity
|
7.13 g
|
Type
|
reactant
|
Smiles
|
FC1=CC(=C(C(=O)N(C2CCN(CC2)C2=NN=C(C3=CC=CC=C23)C2=CC=NN2C)C)C=C1)C(F)(F)F
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Remove the solvents under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.FC1=CC(=C(C(=O)N(C2CCN(CC2)C2=NN=C(C3=CC=CC=C23)C2=CC=NN2C)C)C=C1)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.05 g | |
YIELD: PERCENTYIELD | 92% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |